trans-N-Methylphenyl Sertraline
Description
Properties
Molecular Formula |
C₂₃H₂₁Cl₂N |
|---|---|
Molecular Weight |
382.33 |
Synonyms |
(1S,4R)-N-Benzyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine; (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-(phenylmethyl)-1-naphthalenamine |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for Trans N Methylphenyl Sertraline Isomers
Historical Development of Sertraline (B1200038) Synthesis with Stereochemical Considerations
The initial commercial synthesis of sertraline involved a multi-step process that did not exert stringent stereochemical control in its key steps. A key intermediate, a racemic tetralone, was condensed with methylamine (B109427), often in the presence of titanium tetrachloride, to form an imine. tandfonline.com Subsequent reduction of this imine yielded a mixture of cis and trans diastereomers of racemic sertraline. tandfonline.com
The desired (1S, 4S)-cis isomer was then isolated from this mixture through a multi-step process. This typically involved fractional crystallization to separate the cis and trans racemates, followed by resolution of the cis racemate using a chiral resolving agent, D-(-)-mandelic acid, to isolate the desired (1S, 4S) enantiomer. tandfonline.comresearchgate.net This approach, while effective, was inefficient as it resulted in the production of significant quantities of undesired isomers that needed to be separated or discarded. This inefficiency spurred the development of more advanced, stereoselective synthetic routes aimed at maximizing the yield of the desired cis isomer, which inadvertently also provided significant insights into the controlled synthesis of the trans isomers.
Later developments focused on asymmetric synthesis to establish the desired stereochemistry earlier in the process. These included the asymmetric synthesis of the key tetralone intermediate and the development of stereoselective reduction methods. acs.org For instance, an enantioselective synthesis utilizing an anionic imine ring closure was developed to achieve high efficiency in stereoselective ring closure. acs.orgnih.gov Another approach involved the kinetic resolution of N-methyl imines of 4-substituted tetralones via hydrosilylation with a chiral titanocene (B72419) catalyst, yielding amines with high diastereomeric and enantiomeric purity. researchgate.net These advancements highlighted the critical role of catalysts and reaction conditions in dictating the stereochemical outcome of the synthesis.
Targeted Synthesis of Trans-N-Methylphenyl Sertraline Diastereomers and Enantiomers
While the primary therapeutic goal is the synthesis of the cis-(1S,4S)-sertraline, the formation and synthesis of the trans diastereomers are of significant academic and industrial interest, particularly for process optimization and the recycling of unwanted isomers. google.comgoogleapis.com Targeted synthesis of the trans isomers can be achieved by carefully selecting catalysts and reaction conditions in key stereochemistry-determining steps, such as hydrogenation and reductive amination.
Catalysis is at the forefront of controlling stereoselectivity in sertraline synthesis. The choice of catalyst and ligands can profoundly influence the facial selectivity of reactions on prochiral centers, thereby determining the ratio of diastereomers and enantiomers produced.
The catalytic hydrogenation of the imine intermediate formed from 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone is a critical step where the stereochemistry at the C1 position is established. The choice of catalyst system can significantly influence the cis/trans diastereomeric ratio.
While many modern methods are optimized to produce the cis isomer with high selectivity, certain conditions can favor the formation of the trans isomer or produce mixtures. For example, early methods involving catalytic reduction often resulted in mixtures of cis and trans amines. tandfonline.com The hydrogenation of sertralone, a key intermediate, has been studied with various catalysts, including Raney Nickel and Palladium on charcoal (Pd/C), with the latter showing effective results. wjpsonline.com
Conversely, highly cis-selective hydrogenations have been developed. A patented process demonstrates that hydrogenating the sertraline imine intermediate with palladium supported on calcium carbonate (Pd/CaCO₃) can yield the cis isomer with exceptional purity (cis:trans ratio of 99.8:0.2). google.com Another study showed that performing the hydrogenation in a continuous flow process using supercritical CO₂ can also achieve high cis-diastereoselectivity (cis:trans ratio of 97:3). nottingham.ac.uk
A particularly relevant finding for the synthesis of trans isomers comes from a synthesis of nor-sertraline (a precursor to sertraline) where a hydrogenation step using Crabtree's catalyst resulted in a trans/cis ratio greater than 99:1, demonstrating that specific catalytic systems can be highly selective for the trans product. nih.gov
| Catalyst System | Substrate | Key Conditions | Diastereomeric Ratio (cis:trans) | Reference |
| Palladium on Charcoal (Pd/C) | Sertralone | H₂ pressure (2.0 kgf), 30-35°C | Not specified, used for impurity synthesis | wjpsonline.com |
| 5% Pd/CaCO₃ | Sertraline Imine | H₂ pressure (0.5 Kg), 20-35°C, Methanol/Water | 99.8 : 0.2 | google.com |
| Not specified | Sertraline Imine | Continuous flow, Supercritical CO₂ | 97 : 3 | nottingham.ac.uk |
| Crabtree's Catalyst | N-acetyl-dihydronorsertraline | Hydrogenation | < 1 : 99 (trans selective) | nih.gov |
Reductive amination of the 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone intermediate with methylamine is a common and direct route to sertraline. This one-pot reaction involves the formation of an imine or enamine, which is then reduced in situ. The stereochemical outcome of this process is highly dependent on the reagents and reaction conditions, often producing a mixture of all four stereoisomers.
The commercial production route has historically relied on reductive amination, which typically yields a mixture of cis and trans isomers that require subsequent separation. acs.orggoogle.com One patented process describes a reductive amination that produces a product containing 92% trans and 8% cis isomers, which can then be separated. google.comgoogle.com This demonstrates that reductive amination can be tuned to favor the formation of the trans isomer. The process often employs reducing agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. researchgate.net The use of titanium tetrachloride (TiCl₄) is common to facilitate the initial imine formation. tandfonline.com
Asymmetric synthesis strategies often employ chiral auxiliaries or chiral ligands to induce stereoselectivity. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After serving its purpose, the auxiliary is removed. In one reported synthesis of sertraline, a chiral auxiliary, phenyloxazolidinone, was used to reliably introduce a stereocenter during the formation of a key intermediate. acs.org
Chiral ligands are used in combination with metal catalysts to create an asymmetric environment for a reaction. In the context of sertraline synthesis, rhodium di-phosphine catalysts paired with chiral ligands like (S)-PhanePhos have been used for the asymmetric hydrogenation of olefin precursors, establishing one of the chiral centers with high enantioselectivity. nih.gov While these methods are typically optimized for the synthesis of the therapeutically active cis-isomer, the principles can be adapted to target other stereoisomers by selecting ligands with the opposite chirality or by modifying the substrate.
Achieving high isomeric purity requires careful optimization of all reaction parameters. The choice of solvent, temperature, pressure, and catalyst can have a dramatic effect on the diastereomeric and enantiomeric excess of the product.
For instance, in the highly cis-selective hydrogenation using 5% Pd/CaCO₃, the reaction is carried out at low hydrogen pressure (0.5 Kg) and ambient temperature (20-35°C) in a methanol/water solvent system. google.com These mild conditions are crucial for achieving high selectivity. Similarly, the use of supercritical CO₂ as a solvent in a continuous flow hydrogenation process was shown to provide excellent levels of diastereoselectivity. nottingham.ac.uk
In a process designed to avoid the use of dehydrating agents, the choice of solvent was optimized to shift the equilibrium of the imine formation by precipitating the product, which in turn led to an increase in the diastereomeric ratio upon reduction. researchgate.net The ability to separate and analyze the different isomers is also critical for process optimization. Methods like cyclodextrin-modified micellar electrokinetic chromatography and HPLC on chiral stationary phases have been developed for the precise analysis of cis-trans isomers and enantiomers of sertraline, allowing for accurate determination of isomeric purity. nih.govnih.gov
| Method | Parameter Optimized | Outcome | Reference |
| Catalytic Hydrogenation | Catalyst (5% Pd/CaCO₃), Pressure (0.5 Kg), Temperature (20-35°C) | High cis-selectivity (99.8:0.2 cis:trans) | google.com |
| Catalytic Hydrogenation | Solvent (Supercritical CO₂), Continuous flow process | High cis-selectivity (97:3 cis:trans) | nottingham.ac.uk |
| Reductive Amination | Not specified | High trans-selectivity (8:92 cis:trans) | google.comgoogle.com |
| Imine Formation | Solvent (optimized to precipitate product) | Increased diastereomeric ratio in subsequent reduction | researchgate.net |
Catalytic Approaches for Diastereoselectivity and Enantioselectivity
Green Chemistry Principles in this compound Synthesis
The industrial synthesis of sertraline, which shares its core structure with this compound, has been significantly improved by applying the principles of green chemistry. These enhancements, recognized by a Presidential Green Chemistry Challenge Award, focus on improving safety, reducing waste, and increasing efficiency epa.gov. The principles are directly applicable to the synthesis of any of the compound's stereoisomers.
A key innovation was the redesign of the initial condensation reaction to form the sertraline imine intermediate. The original process relied on titanium tetrachloride (TiCl4) as a dehydrating agent, a hazardous material that generates significant solid waste epa.govgoogle.com. The greener, improved process eliminates TiCl4 entirely. Instead, it leverages the low solubility of the imine product in a single, more benign solvent—ethanol. This insolubility drives the reaction equilibrium towards the product, achieving high conversion without the need for a hazardous dehydrating agent epa.govdatapdf.com.
This single change has a cascading positive effect on the process's environmental footprint. The elimination of TiCl4 prevents the formation of approximately 970,000 pounds of solid titanium dioxide waste, 220,000 pounds of 50% sodium hydroxide, and 330,000 pounds of 35% hydrochloric acid waste annually epa.gov.
The choice of solvent was another critical improvement. The original synthesis required the use, distillation, and recovery of four different solvents: methylene (B1212753) chloride, tetrahydrofuran, toluene, and hexane. The revised process uses only ethanol, a much safer and more environmentally friendly solvent epa.gov. The use of a more selective palladium catalyst in the reduction step also contributes to a cleaner process by minimizing the formation of impurities epa.gov.
Table 2: Comparison of Original vs. Green Synthesis Process for Sertraline Core Synthesis
| Process Aspect | Original Synthesis Method | Green Chemistry Method |
|---|---|---|
| Dehydrating Agent | Titanium tetrachloride (TiCl4) | None (driven by product precipitation) |
| Solvents | Methylene chloride, Tetrahydrofuran, Toluene, Hexane | Ethanol (single solvent) |
| Process Steps | Three separate, isolated steps | Single "telescoped" step |
| Major Waste Products | Titanium dioxide, Sodium hydroxide, Hydrochloric acid | Significantly reduced; elimination of hazardous solid waste |
| Overall Yield | Baseline | Doubled |
These advancements demonstrate a successful application of green chemistry principles, creating a more sustainable, safer, and economically viable manufacturing process for this important chemical scaffold epa.gov.
Advanced Analytical Characterization of Trans N Methylphenyl Sertraline Stereoisomers
Chromatographic Separation Techniques for Diastereomers and Enantiomers
Chromatography is a cornerstone of stereoisomer analysis, enabling the physical separation of closely related molecules. For a compound like trans-N-Methylphenyl Sertraline (B1200038), a combination of techniques is often necessary to resolve all four stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC) Methodologies
Chiral HPLC is a primary tool for separating the stereoisomers of complex pharmaceutical compounds. nih.gov The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Research Findings: Method development for sertraline and its analogs has shown that polysaccharide-based and cyclodextrin-based CSPs are particularly effective. nih.govsigmaaldrich.com For instance, an amylose (B160209) tris(3-chloro-5-methylphenylcarbamate)-based CSP has been successfully used under reversed-phase conditions to resolve all four stereoisomers of sertraline in a single run. nih.gov The mobile phase composition, including the type of organic modifier (e.g., acetonitrile, methanol) and the presence of basic additives like diethylamine (B46881) (DEA), significantly influences selectivity and peak shape. nih.gov The separation of diastereomers (cis vs. trans isomers) can often be achieved on standard achiral columns, but resolving the enantiomeric pairs ((1S,4S) from (1R,4R) and (1S,4R) from (1R,4S)) requires a chiral environment. sigmaaldrich.com A systematic approach might first involve separating the diastereomeric pairs on an achiral phase, followed by enantiomeric separation on a chiral phase. sigmaaldrich.com
For trans-N-Methylphenyl Sertraline, a similar strategy would be employed. The larger N-substituent might necessitate adjustments to the mobile phase or the selection of a CSP with a different cavity size or interaction sites compared to what is used for sertraline.
Table 1: Representative Chiral HPLC Conditions for Sertraline Analogs
| Chiral Stationary Phase (CSP) | Mobile Phase | Key Findings | Reference |
|---|---|---|---|
| Amylose tris(3-chloro-5-methylphenylcarbamate) | Acetonitrile/Water/DEA | Baseline resolution of all four stereoisomers in under 15 minutes. | nih.gov |
| Dimethylated β-cyclodextrin (CYCLOBOND I 2000 DM) | Buffered Methanol | Effective separation of enantiomers and related chiral impurities. | sigmaaldrich.com |
| Protein-based (Chiral AGP) | Isopropanol/Ammonium Phosphate Buffer | Separation of cis-(1S,4S) and cis-(1R,4R) enantiomers. | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Differentiation
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov For amine-containing compounds like this compound, derivatization is often required to increase volatility and prevent peak tailing.
Research Findings: Studies on sertraline have utilized perfluoroacylation, for example with heptafluorobutyric anhydride (B1165640) (HFBA), to create a more volatile derivative suitable for GC analysis. nih.gov When coupled with a chiral GC column, this technique can separate stereoisomers. The subsequent analysis by MS provides mass information for identification. While mass spectra of stereoisomers are typically identical, the preceding chromatographic separation allows for their individual detection. hilarispublisher.com The selected ion monitoring (SIM) mode in MS enhances sensitivity, allowing for the detection of low-level isomeric impurities. nih.gov In the context of this compound, a similar derivatization approach would be necessary, followed by separation on a chiral capillary column to differentiate the enantiomers and diastereomers before they enter the mass spectrometer.
Capillary Electrophoresis and Micellar Electrokinetic Chromatography (MEKC)
Capillary electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. nih.govsigmaaldrich.com For chiral separations, a chiral selector is added to the background electrolyte. MEKC is a modification of CE that uses surfactants to form micelles, creating a pseudo-stationary phase that can interact with neutral and charged analytes, enabling separation based on differential partitioning. nih.govijpsonline.com
Research Findings: MEKC has proven highly effective for the baseline separation of all four of sertraline's stereoisomers. nih.govsigmaaldrich.comnih.gov Highly sulfated cyclodextrins, such as gamma-cyclodextrin (B1674603), are commonly used as chiral selectors in the buffer. nih.govsigmaaldrich.comresearchgate.net The size of the cyclodextrin (B1172386) cavity and the nature of its substitution influence the selectivity of the separation. nih.govsigmaaldrich.com Research has shown that sulfated gamma-cyclodextrin can provide excellent resolution (Rs > 4.0) for sertraline's stereoisomeric impurities at levels below 0.1%. nih.gov The mechanism involves the formation of transient inclusion complexes between the isomers and the chiral selector, leading to different electrophoretic mobilities. nih.govsigmaaldrich.com For this compound, the bulky N-substituent would likely alter the inclusion dynamics, potentially requiring optimization of the chiral selector type and concentration.
Spectroscopic Identification and Structural Elucidation
Following separation, spectroscopic techniques are essential for confirming the identity and determining the precise three-dimensional structure of each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a powerful, non-destructive technique for determining molecular structure. For assigning stereochemistry, ¹H NMR, particularly the analysis of proton-proton coupling constants (J-values), and advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable.
Research Findings: The relative stereochemistry (cis or trans) of sertraline analogs is determined by the coupling constant between the protons at the C1 and C4 positions of the tetraline ring system. A larger coupling constant is typically observed for diaxial protons in a trans configuration, while a smaller coupling constant indicates a cis relationship. For the absolute configuration (R or S), derivatization with a chiral agent, such as α-methoxyphenylacetic acid (MPA), can be used. researchgate.net Comparing the ¹H or ¹³C NMR spectra of the resulting diastereomeric derivatives allows for an unambiguous assignment. Furthermore, solid-state NMR, by comparing experimental carbon tensor values with those computed for all possible stereoisomers, can also be used for stereochemical characterization. nih.gov The spectrum of this compound would show characteristic signals for the N-methyl and phenyl groups, and detailed analysis of the tetraline ring protons would confirm the trans configuration.
Mass Spectrometry (MS) Applications in Isomer Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and offering clues to its structure. cofc.edu When coupled with a separation technique like HPLC or GC, it serves as a powerful detector.
Research Findings: In liquid chromatography-mass spectrometry (LC-MS), sertraline and its N-desmethyl metabolite show characteristic protonated molecules [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) involves selecting a precursor ion and fragmenting it to produce a characteristic spectrum of product ions. For sertraline, a common fragmentation pathway involves the cleavage of the bond between the tetraline ring and the side chain, yielding a prominent fragment ion. nih.gov The primary fragmentation observed for sertraline (m/z 306.2) is the loss of the dichlorophenyl-tetraline moiety, resulting in a fragment at m/z 159.0. nih.gov While stereoisomers generally produce identical mass spectra because they have the same mass and elemental composition, MS is crucial for confirming the identity of the isomers once they have been separated chromatographically. cofc.edu It is the combination of chromatographic retention time and mass spectral data that provides confident identification. hilarispublisher.com
Spectrophotometric Approaches for Quantification and Purity Assessment
Spectrophotometry offers a straightforward and accessible method for the quantification of sertraline. A sensitive method involves the reaction of the secondary amine group in sertraline with 2,4-dinitrofluorobenzene (DNFB) to produce a colored product that can be measured spectrophotometrically. nih.gov The reaction product exhibits maximum absorbance at a specific wavelength, allowing for quantitative analysis. nih.gov
This method has been validated for determining sertraline in bulk and dosage forms, demonstrating good linearity over a defined concentration range. nih.gov Key validation parameters for this spectrophotometric method are summarized below.
Table 1: Performance Characteristics of a Spectrophotometric Method for Sertraline Quantification
| Parameter | Value | Reference |
|---|---|---|
| Wavelength (λmax) | 375 nm | nih.gov |
| Linearity Range | 1-10 µg/mL | nih.gov |
| Limit of Detection (LOD) | 0.11 µg/mL | nih.gov |
| Limit of Quantification (LOQ) | 0.32 µg/mL | nih.gov |
| Accuracy (% Relative Error) | 0.26% | nih.gov |
While direct spectrophotometry is effective for quantifying the total drug amount, it cannot distinguish between different stereoisomers. For purity assessment, particularly to resolve and quantify this compound from its cis counterparts, spectrophotometry is almost invariably employed as a detection technique coupled with a separation method like High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net In this hyphenated approach, an HPLC system with a chiral stationary phase separates the stereoisomers, which then pass through a UV-Vis spectrophotometric detector for individual quantification. nih.govsigmaaldrich.com
Detection and Quantification of this compound in Complex Matrices (Non-Clinical Research)
Detecting and quantifying specific stereoisomers like this compound in complex non-clinical matrices, such as biological fluids, requires highly sensitive and selective analytical methods. These matrices introduce significant interference, necessitating advanced sample preparation and instrumentation. Research has focused on techniques capable of separating the isomers from matrix components and from each other.
Methodologies developed for the analysis of the parent drug and its metabolites in plasma and serum are foundational for the analysis of its stereoisomeric impurities. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), capillary electrophoresis (CE) with laser-induced fluorescence (LIF) detection, and high-performance thin-layer chromatography (HPTLC) have been successfully applied. pharmgkb.orguss.clnih.gov
LC-MS/MS provides exceptional sensitivity and selectivity for quantifying sertraline and its metabolites in human plasma. pharmgkb.orgnih.gov
Capillary Electrophoresis (CE) , particularly with chiral selectors like cyclodextrins, has proven effective in separating all four stereoisomers. nih.govnih.gov A validated CE-LIF method demonstrated high sensitivity for sertraline and its primary metabolite in plasma after a derivatization step. nih.gov
HPTLC has been validated for the quantification of sertraline in human serum, offering a reliable alternative for screening and quantification. uss.cl
The performance of these methods highlights their suitability for complex analytical challenges in non-clinical research.
Table 2: Methods for Sertraline Quantification in Complex Matrices
| Method | Matrix | Chiral Selector/Derivatization | Key Findings | Reference |
|---|---|---|---|---|
| CE-LIF | Human Plasma | FITC derivatization; Heptakis(2,6-di-O-methyl)-β-CD | LOQ: 3.0 ng/mL; Linearity: 3.0-500 ng/mL; Precision (%RSD): <3.7% | nih.gov |
| HPTLC | Human Serum | N/A | LOQ: 0.25 ng/band; Linearity: 1.00-70.00 ng/band; Accuracy: >94.6% | uss.cl |
Analytical Method Validation for Stereoisomer Purity
The validation of analytical methods is crucial to ensure they are reliable for their intended purpose, which, in this case, is the determination of stereoisomeric purity and the specific quantification of impurities like this compound. Validation confirms that the method is selective, precise, accurate, and robust.
Several chromatographic methods have been developed and validated specifically for the separation and quantification of all four sertraline stereoisomers. nih.govsigmaaldrich.comnih.gov A key challenge is achieving baseline separation of the cis and trans diastereomers as well as the respective enantiomers. nih.gov
One validated single-run, reversed-phase HPLC method utilizes an amylose tris(3-chloro-5-methylphenylcarbamate)-based chiral stationary phase to resolve all stereoisomers within 15 minutes without the need for buffers. nih.gov Another validated approach uses a dimethylated beta-cyclodextrin (B164692) stationary phase under reversed-phase conditions. sigmaaldrich.com Furthermore, electrokinetic chromatography methods using sulfated cyclodextrins as chiral selectors have been successfully validated to separate the four stereoisomers, achieving a limit of quantitation at or below 0.1% for each impurity with excellent resolution. nih.gov
The validation parameters for these stereoselective methods demonstrate their suitability for quality control in drug substances and finished products.
Table 3: Summary of Validated Stereoselective Methods for Sertraline Purity
| Method | Chiral Stationary Phase / Selector | Validation Parameters | Reference |
|---|---|---|---|
| RP-HPLC | Amylose tris(3-chloro-5-methylphenylcarbamate) (Chiralpak IG-3) | Selective, precise, and accurate for content and enantiomeric purity determination. | nih.gov |
| RP-HPLC | Dimethylated beta-cyclodextrin (CYCLOBOND I 2000 DM) | Validated for determination of enantiomeric purity in drug substances and formulations. | sigmaaldrich.com |
| Electrokinetic Chromatography | Highly sulfated gamma-cyclodextrin | LOQ ≤ 0.1% for each stereoisomeric impurity; Resolution ≥ 4.0. | nih.gov |
Pharmacological and Biochemical Investigations of Trans N Methylphenyl Sertraline in Vitro
Stereoselective Interactions with Neurotransmitter Transporters
The pharmacological activity of sertraline (B1200038) and its analogs is highly dependent on their stereochemistry. The specific orientation of the phenylamino (B1219803) group relative to the tetralin ring system dictates the potency and selectivity of these compounds for monoamine transporters.
Selective serotonin (B10506) reuptake inhibitors (SSRIs) like sertraline work by binding to SERT and blocking the reabsorption of serotonin, which increases its availability in the synapse. wikipedia.orgnih.gov The specificity of SSRIs for SERT is a key feature, though they can also bind with much lower affinity to the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). nih.gov The structure of the SSRI molecule, including the presence and position of halogen atoms, is a critical determinant of its binding specificity to SERT. nih.gov
Sertraline is unique among many SSRIs for its additional, albeit less potent, inhibition of the dopamine transporter (DAT). researchgate.net In vitro studies have shown that sertraline inhibits dopamine reuptake with a Ki value of approximately 260 nM. pharmgkb.org The principal active metabolite of sertraline, desmethylsertraline (B1148675), also demonstrates inhibitory activity at DAT, with a reported Ki of 440 nM. wikipedia.org N-methylation of the piperidine (B6355638) ring in methylphenidate, a potent DAT inhibitor, has been shown to significantly decrease its affinity for the transporter. nih.gov This suggests that the N-methylphenyl substitution in trans-N-Methylphenyl Sertraline could similarly modulate the affinity for DAT compared to the parent compound, sertraline. The affinity of various methylphenidate derivatives for DAT is generally higher than for NET and significantly higher than for the serotonin transporter (5HTT). nih.gov
| Compound | DAT Inhibition (Ki) | Reference |
|---|---|---|
| Sertraline | 260 nM | pharmgkb.org |
| Desmethylsertraline | 440 nM | wikipedia.org |
Sertraline and its primary metabolite, desmethylsertraline, are weak inhibitors of the norepinephrine transporter (NET). pharmgkb.orgnih.gov Desmethylsertraline has a reported Ki of 420 nM for NET. wikipedia.org The norepinephrine transporter is responsible for the reuptake of norepinephrine from the synaptic cleft. wikipedia.orgnih.gov While many antidepressants target NET, sertraline's primary mechanism of action is through SERT inhibition. nih.gov The structural features that confer high affinity for NET often involve specific substitutions on the inhibitor's aromatic rings. For instance, a methyl or methoxyl group at the second position of a compound can yield norepinephrine-specific inhibitors. mdpi.com
| Compound | NET Inhibition (Ki) | Reference |
|---|---|---|
| Desmethylsertraline | 420 nM | wikipedia.org |
Modulation of G-Protein Coupled Receptor Systems In Vitro
Beyond monoamine transporters, some selective serotonin reuptake inhibitors (SSRIs) also interact with other receptor systems, including G-protein coupled receptors (GPCRs). nih.gov Sertraline, in particular, has been shown to have an affinity for sigma-1 receptors. nih.govdrugbank.com The order of affinity for sigma-1 receptors among several SSRIs is reported as fluvoxamine (B1237835) > sertraline > fluoxetine (B1211875) > citalopram (B1669093) >> paroxetine. nih.govingentaconnect.com
In vitro studies have indicated that sertraline can act as a sigma-1 receptor inverse agonist in certain assays. nih.gov Interestingly, both a sigma-1 receptor agonist and an antagonist were able to prevent adverse effects of sertraline on long-term potentiation (LTP) in hippocampal slices. nih.gov In vitro experiments have also shown that chronic administration of sertraline can lead to a significant elevation of G alpha q/11 subunits and a reduction in G alpha s subunit levels. pharmgkb.org Furthermore, sertraline has been observed to antagonize cloned human muscarinic cholinergic receptors (CHRM1-5) in vitro, although with low potency (Kd > 1 µM). pharmgkb.org
Isomer-Specific Enzyme Inhibition and Substrate Profiles
The metabolism of sertraline is a complex process involving multiple enzyme systems, with stereoselectivity playing a potential role.
The primary metabolic pathway for sertraline is N-demethylation to form desmethylsertraline, a reaction catalyzed by several cytochrome P450 (CYP) enzymes. pharmgkb.orgdrugbank.com In vitro studies using human liver microsomes and cDNA-expressed enzymes have identified multiple CYP isoforms involved in this process, including CYP2B6, CYP2C19, CYP2C9, CYP3A4, and CYP2D6. pharmgkb.orgdrugbank.comdroracle.airesearchgate.netnih.gov
| CYP Isoform | Role in Sertraline Metabolism | Reference |
|---|---|---|
| CYP2B6 | Major contributor to N-demethylation | drugbank.comnih.gov |
| CYP2C19 | Contributor to N-demethylation | drugbank.comnih.govnih.gov |
| CYP2C9 | Contributor to N-demethylation | drugbank.comnih.govnih.gov |
| CYP3A4 | Contributor to N-demethylation and deamination | drugbank.comnih.govnih.gov |
| CYP2D6 | Contributor to N-demethylation | drugbank.comnih.govnih.gov |
Monoamine Oxidase (MAO) Interaction
The interaction of this compound with monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B, is a critical area of its biochemical investigation. However, publicly available research providing specific in vitro inhibitory concentrations (IC₅₀) or detailed binding affinities for this compound is not readily found in the scientific literature.
In the broader context of sertraline and its analogs, sertraline itself is generally characterized as a weak inhibitor of monoamine oxidase. talkiatry.com The primary mechanism of action for sertraline is the inhibition of serotonin reuptake. talkiatry.com Nevertheless, the structural modification of sertraline has been an area of interest for developing multi-target inhibitors, including compounds with activity against both MAO-A and MAO-B. nih.gov This suggests that while sertraline is not a potent MAO inhibitor, its chemical scaffold can be adapted to confer this activity.
Research into compounds that share structural motifs with sertraline, such as the 3,4-dichlorophenyl group, has revealed significant MAO inhibitory potential. For instance, a study on 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole demonstrated potent and selective inhibition of MAO-B. preprints.org This highlights the potential importance of the dichlorophenyl moiety in the interaction with MAO enzymes.
Furthermore, scientific literature indicates the synthesis and pharmacological evaluation of a series of novel chiral amines based on the 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amine structure, which is closely related to the requested compound, as potential triple reuptake inhibitors. researchgate.net While this points to active research in this chemical space, specific data on MAO interaction from this study is not publicly accessible.
Without direct experimental data for this compound, a definitive statement on its specific interaction with and inhibition of MAO-A and MAO-B cannot be made. Further in vitro studies are necessary to fully characterize its pharmacological profile in this regard.
Metabolic Transformations of Trans N Methylphenyl Sertraline Stereoisomers
Isomer-Specific Biotransformation Pathways
The biotransformation of trans-sertraline isomers follows the major metabolic routes established for sertraline (B1200038), primarily involving N-demethylation, oxidative deamination, hydroxylation, and glucuronide conjugation. mdpi.compharmgkb.org These pathways are crucial for the detoxification and elimination of the compound.
N-Demethylation of Trans-Isomers
The principal metabolic pathway for sertraline is N-demethylation, resulting in the formation of N-desmethylsertraline. nih.govnih.gov This reaction is catalyzed by a number of cytochrome P450 (CYP) enzymes in the liver. pharmgkb.orgnih.gov In vitro studies using human liver microsomes have identified that at least five CYP isoforms are involved: CYP2B6, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. nih.gov While CYP2B6 appears to have the most significant contribution, no single enzyme is responsible for more than 40% of the total N-demethylation process. nih.govnih.gov This multi-enzyme catalysis suggests a low probability of significant drug-drug interactions causing a marked increase in sertraline plasma concentrations. nih.gov The resulting metabolite, N-desmethylsertraline, is also a selective serotonin (B10506) uptake blocker. nih.gov
Oxidative Deamination and Hydroxylation Processes
Following or in parallel with N-demethylation, trans-sertraline isomers are subject to oxidative deamination. pharmgkb.orgnih.gov This process, which converts the amine group to a ketone, is also mediated by the cytochrome P450 system, with CYP3A4 and CYP2C19 playing identified roles. pharmgkb.orgnih.gov In addition to CYP enzymes, purified human monoamine oxidases A (MAO-A) and B (MAO-B) also catalyze this deamination reaction. pharmgkb.orgnih.gov Further metabolism can occur through hydroxylation, leading to the formation of metabolites like hydroxy sertraline ketone. mdpi.com The intrinsic clearance for N-demethylation is significantly greater—by approximately 20-fold—than for deamination. pharmgkb.orgnih.gov
Glucuronidation Conjugation
Conjugation with glucuronic acid represents a key phase II metabolic pathway for sertraline and its metabolites. mdpi.compharmgkb.org Sertraline can directly undergo N-carbamoyl glucuronidation. pharmgkb.orgnih.gov This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT2B7 showing the highest rate of activity in human liver microsomes. pharmgkb.org The ketone metabolites formed through oxidative deamination can also be subsequently glucuronidated, facilitating their excretion from the body. nih.gov
| Metabolic Pathway | Primary Enzymes Involved | Resulting Metabolite |
| N-Demethylation | CYP2B6, CYP2C19, CYP2C9, CYP2D6, CYP3A4 pharmgkb.orgnih.gov | N-desmethylsertraline nih.gov |
| Oxidative Deamination | CYP3A4, CYP2C19, MAO-A, MAO-B pharmgkb.orgnih.gov | Sertraline Ketone mdpi.com |
| Hydroxylation | Cytochrome P450 System mdpi.com | Hydroxy Sertraline Ketone mdpi.com |
| Glucuronidation | UGT2B7 pharmgkb.org | Sertraline N-carbamoyl glucuronide mdpi.com |
Role of Hepatic and Extrahepatic Enzymes in Trans-Isomer Metabolism
The liver is the primary site for the metabolism of sertraline isomers, facilitated by a host of hepatic enzymes. nih.govnih.gov The cytochrome P450 enzyme superfamily, particularly isoforms CYP2B6, CYP2C19, CYP2C9, CYP3A4, and CYP2D6, are central to the initial oxidative metabolism, including N-demethylation and deamination. pharmgkb.orgnih.gov
Monoamine oxidases (MAO-A and MAO-B), which are also present in the liver, contribute to the oxidative deamination of sertraline. pharmgkb.orgnih.gov For phase II conjugation reactions, UDP-glucuronosyltransferases (UGTs), such as UGT2B7, play a critical role in the glucuronidation of the parent compound and its metabolites. pharmgkb.org
While the liver is the main organ of drug metabolism, many of these enzymes, such as CYPs and MAOs, are also present in extrahepatic tissues, including the small intestine, lungs, kidneys, and brain. Their presence in these tissues suggests that local metabolism of trans-sertraline isomers can occur, although the liver remains the predominant site of clearance. pharmgkb.orgnih.gov The involvement of multiple enzymes in sertraline's metabolism indicates that genetic polymorphisms in any single enzyme are unlikely to have a profound impact on its pharmacokinetics. pharmgkb.orgnih.gov
Formation of Trans-Isomers as Metabolites or Degradants of Other Sertraline Forms
The trans-isomers of sertraline, (1S,4R) and (1R,4S), are primarily considered impurities that arise during the chemical synthesis of the therapeutically used cis-(1S,4S)-sertraline. nih.gov The manufacturing process can produce significant quantities of these unwanted stereoisomers. nih.gov
Processes have been developed specifically to convert these trans-isomers, along with the unwanted cis-(1R,4R) isomer, into the desired cis-(1S,4S) form, highlighting their prevalence as manufacturing byproducts. google.com One study conducted in Wistar rats noted the presence of trans isomers in plasma following the administration of racemic sertraline, which could suggest they are either absorbed as impurities present in the administered drug or are formed in vivo, though the latter is less substantiated. nih.gov
Stereochemical Stability in Different Chemical Environments (e.g., degradation studies, non-physiological conditions)
The stereochemical configuration of the trans-sertraline isomers is not immutable and can be altered under specific chemical conditions. In non-physiological settings, the chirality at the C-1 position can be eliminated. For instance, a patented process describes the conversion of unwanted stereoisomers, including the trans forms, into the desired cis-(1S,4S) sertraline. google.com This is achieved by first converting the sertraline stereoisomers into an imine form, which removes the stereocenter at the C-1 carbon. google.com This imine intermediate can then be reduced in a way that favors the formation of the desired cis-(1S,4S) isomer. google.com This demonstrates that the stereochemistry of the trans-isomers is unstable under certain chemical manipulations designed to facilitate isomerization. google.com
Computational Chemistry and Molecular Modeling of Trans N Methylphenyl Sertraline
Molecular Dynamics Simulations of Isomer-Receptor Interactions
Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic interactions between a ligand and its receptor over time. For trans-N-Methylphenyl Sertraline (B1200038), MD simulations would be crucial for understanding how its specific stereochemistry—the trans orientation at the C1 and C4 positions of the tetraline ring and the addition of an N-phenyl group—influences its binding to biological targets like the serotonin (B10506) transporter (SERT).
MD simulations build upon initial static docking poses to model the flexibility of both the ligand and the receptor, providing a more realistic depiction of the binding event. nih.gov Studies on SERT have shown that different inhibitors can stabilize distinct transporter conformations, a phenomenon that MD simulations are well-suited to explore. nih.gov By simulating the trans-N-Methylphenyl Sertraline-SERT complex, researchers can monitor the stability of key interactions, the role of water molecules in the binding pocket, and the conformational changes induced in the receptor upon binding. nih.gov
Key research findings from simulations of related systems indicate that electrostatic forces and specific residues are critical for ligand binding. For instance, MD simulations of the serotonin-receptor complex highlight key residues involved in electrostatic interactions and signal transduction. researchgate.net A simulation of this compound would likely focus on its interaction with key SERT residues such as Asp-98, which is known to be crucial for binding both substrates and inhibitors. nih.gov The simulation would track the distance and geometry of the hydrogen bond between the protonated amine of the ligand and the carboxylate of Asp-98, assessing its stability compared to that of sertraline itself. Furthermore, the trajectory analysis could reveal how the bulky N-methylphenyl group repositions itself within the binding vestibule, potentially forming unique interactions or steric clashes that could affect binding affinity and residence time.
Table 1: Potential Key Residues in SERT for Interaction with this compound Investigated via MD Simulations
| Residue | Location | Potential Interaction Type | Insight from MD Simulation |
| Asp-98 | TM1 | Ionic / Hydrogen Bond | Stability of the salt bridge with the secondary amine. |
| Ile-172 | TM3 | Hydrophobic | Interaction with the dichlorophenyl ring. |
| Tyr-176 | TM3 | Aromatic / Hydrophobic | Stacking interactions with ligand's aromatic rings. |
| Phe-335 | TM6 | Aromatic / Hydrophobic | Forms part of the central binding pocket; potential for π-π stacking. |
| Ser-438 | TM8 | Hydrogen Bond | Potential interaction with the ligand's polar groups. |
| Gly-442 | TM8 | van der Waals | Contributes to the shape of the binding pocket. |
Quantum Chemical Calculations for Conformational Analysis and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic properties of a molecule like this compound. These methods provide precise information on its three-dimensional structure, conformational stability, and electronic characteristics, which dictate its reactivity.
Conformational analysis using quantum chemistry can determine the preferred spatial arrangement of the molecule's atoms. For this compound, calculations would identify the lowest energy conformations, focusing on the torsional angles of the N-phenyl group relative to the rest of the molecule and the puckering of the tetraline ring. This is critical because the molecule's active conformation at the receptor site must be energetically accessible. Studies on similar molecules have successfully used these methods to identify the most stable conformers. scispace.commoldiscovery.com
Furthermore, DFT calculations are used to compute electronic properties that govern chemical reactivity. researchgate.netnih.gov Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a large gap suggests high stability and low reactivity. researchgate.netnih.gov For this compound, the distribution of these frontier orbitals would indicate the most likely sites for electrophilic and nucleophilic attack, providing clues about its interaction with receptor residues and its metabolic fate.
Another valuable output is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic attraction, with the biological target. nih.gov
Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Definition | Predicted Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the region most susceptible to electrophilic attack (e.g., oxidation). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the region most susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability. |
| MESP | Molecular Electrostatic Potential | Visualizes charge distribution to predict sites for non-covalent interactions with the receptor. |
Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. For this compound, docking studies would primarily focus on its interaction with a model of the human serotonin transporter (SERT), its presumed biological target. frontiersin.org
Since a crystal structure for human SERT is not available, these studies typically rely on homology models based on the structure of the bacterial leucine (B10760876) transporter (LeuT), which shares a similar architecture. nih.govyoutube.com The docking process involves placing the ligand into the defined binding site of the receptor model and using a scoring function to estimate the binding affinity for various poses.
Table 3: Hypothetical Docking Results for this compound with SERT
| Molecular Moiety | Predicted Binding Sub-pocket | Key Interacting Residues (Example) | Predicted Interaction Type |
| Dichlorophenyl Ring | Central Site (S1) | Ile-172, Phe-335, Val-501 | Hydrophobic, π-π stacking |
| Tetraline Ring | Central Site (S1) | Tyr-95, Gly-171 | van der Waals |
| Secondary Amine | Central Site (S1) | Asp-98 | Ionic / Hydrogen Bond |
| N-Methylphenyl Group | Vestibular/Allosteric Pocket | Ala-173, Ser-438, Leu-443 | Hydrophobic, van der Waals |
Quantitative Structure-Activity Relationship (QSAR) for Stereoisomers
Quantitative Structure-Activity Relationship (QSAR) studies are performed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model for a set of sertraline stereoisomers, including this compound, would aim to predict their inhibitory potency against SERT based on calculated molecular descriptors.
The process involves generating a dataset of related molecules with known activities. For this specific case, this would include the four stereoisomers of sertraline (cis-(1S,4S), cis-(1R,4R), trans-(1S,4R), trans-(1R,4S)) and their N-methylphenyl derivatives. mass-analytica.com For each molecule, a variety of molecular descriptors would be calculated, falling into categories such as:
Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric: Molecular volume, surface area, specific conformational descriptors.
Hydrophobic: LogP (partition coefficient).
Topological: Descriptors of molecular connectivity and shape.
Using statistical methods like multiple linear regression, a model is built that links a selection of these descriptors to the observed biological activity (e.g., IC50 for SERT inhibition). nih.gov Studies on citalopram (B1669093) derivatives have shown that substituents significantly influence binding affinity and selectivity, providing a strong basis for applying this approach. frontiersin.orgoptibrium.com A successful QSAR model could reveal that specific steric properties related to the trans configuration or the electronic influence of the N-phenyl group are critical for high-affinity binding. This model would not only help in understanding the activity of this compound but also guide the design of future analogs with improved potency or selectivity.
Table 4: Example Molecular Descriptors for a QSAR Study of Sertraline Stereoisomers
| Descriptor Class | Example Descriptor | Property Represented | Potential Impact on Activity |
| Steric | Molecular Volume | The overall size of the molecule. | Affects fit within the binding pocket. |
| Steric | Torsional Angle (C4-C-N-Cphenyl) | Conformation of the N-substituent. | Influences interactions in the vestibular site. |
| Hydrophobic | LogP | Lipophilicity of the molecule. | Affects membrane permeability and hydrophobic interactions. |
| Electronic | Dipole Moment | Polarity and charge distribution. | Influences long-range electrostatic interactions with the receptor. |
| Electronic | Charge on Nitrogen | Basicity of the secondary amine. | Strength of the ionic bond with Asp-98. |
Theoretical Predictions of Metabolic Soft Spots and Biotransformation Pathways
Predicting a drug's metabolic fate is a critical step in development. In silico tools can theoretically predict the most likely sites on a molecule that are susceptible to metabolic modification, often referred to as "metabolic soft spots." For this compound, these predictions would be based on its structure and known metabolic pathways of related compounds.
The metabolism of sertraline is well-documented and primarily involves N-demethylation to form N-desmethylsertraline, a reaction catalyzed by multiple cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C19, CYP2C9, CYP3A4, and CYP2D6. nih.govoptibrium.com Other pathways include oxidative deamination and N-carbamoyl-glucuronidation. optibrium.com
Computational models for metabolism prediction, such as MetaSite, SMARTCyp, and XenoSite, use different approaches to identify soft spots. researchgate.netyoutube.com Ligand-based methods like SMARTCyp use pre-calculated activation energies to estimate site reactivity, while structure-based methods like MetaSite use a pseudo-docking approach to place the substrate into the active site of specific CYP enzyme models. youtube.com These programs analyze the accessibility of each atom and its reactivity toward the catalytic center of the enzyme.
For this compound, a theoretical prediction would likely identify several potential sites of metabolism:
N-dealkylation: Removal of the methylphenyl group from the nitrogen atom, analogous to the primary N-demethylation of sertraline.
Aromatic hydroxylation: Oxidation of the dichlorophenyl ring or the newer N-phenyl ring.
Oxidative deamination: Oxidation at the C4 carbon leading to the cleavage of the C-N bond.
Aliphatic hydroxylation: Oxidation at positions on the tetraline ring.
The software would provide a ranked list of these potential metabolic sites, guiding medicinal chemists in designing modifications to enhance metabolic stability if needed. researchgate.net
Table 5: Predicted Metabolic Pathways for this compound
| Predicted Reaction | Site on Molecule | Key Enzymes Involved (Inferred from Sertraline) | Resulting Metabolite Type |
| N-dealkylation | Secondary Amine | CYP2B6, CYP2C19, CYP3A4 | trans-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-amine |
| Aromatic Hydroxylation | Dichlorophenyl Ring | CYP2D6, CYP3A4 | Hydroxylated derivative |
| Aromatic Hydroxylation | N-Phenyl Ring | CYP enzymes | Hydroxylated derivative |
| Oxidative Deamination | C4 Carbon | CYP3A4, CYP2C19, MAO-A/B | Sertraline ketone |
Comparative Studies with Other Sertraline Stereoisomers and Analogues in Vitro/in Silico
Relative Potency and Selectivity of Trans-Isomers Versus Cis-Isomers
The stereochemical configuration of sertraline (B1200038) isomers significantly influences their potency and selectivity as monoamine reuptake inhibitors. While the clinically utilized drug is the (+)-cis-(1S, 4S) isomer, known for its excellent inhibition of serotonin (B10506) uptake, in vitro studies reveal a complex activity profile across all four stereoisomers. mdpi.com
Notably, the (+)-trans-(1R, 4S)-enantiomer is a more potent inhibitor of serotonin reuptake than the (+)-cis-(1S, 4S) form, with some research indicating it is twice as potent. However, the (+)-cis-(1S, 4S) isomer was selected for therapeutic applications due to its superior selectivity for the serotonin transporter (SERT) over other monoamine transporters. mdpi.com The activity in both the cis and trans series is stereospecific, primarily residing in the cis-(1S,4S) and trans-(1R,4S) enantiomers.
The various isomers exhibit different selectivity profiles:
(+)-cis-(1S, 4S)-sertraline : Excels in selectively inhibiting serotonin uptake. mdpi.com
(+)-trans-(1R, 4S)-sertraline : A potent inhibitor of serotonin, dopamine (B1211576), and norepinephrine (B1679862) reuptake. mdpi.com
(-)-trans-(1S, 4R)-sertraline : Demonstrates greater selectivity for norepinephrine inhibition. mdpi.com
This highlights a crucial principle in stereochemistry where potency and selectivity are not always correlated. The clinical choice of an isomer is often a balance between its desired primary activity and its off-target effects, with the (+)-cis-(1S, 4S) isomer of sertraline offering the most favorable profile for a selective serotonin reuptake inhibitor (SSRI). mdpi.com
Table 1: Comparative Activity of Sertraline Stereoisomers
| Stereoisomer | Configuration | Primary Activity | Selectivity Profile |
| cis-sertraline | (+)-1S, 4S | Potent Serotonin Reuptake Inhibition | Highly selective for Serotonin Transporter (SERT) |
| trans-sertraline | (+)-1R, 4S | Potent Serotonin, Dopamine, and Norepinephrine Reuptake Inhibition | Broad, less selective |
| trans-sertraline | (-)-1S, 4R | Norepinephrine Reuptake Inhibition | More selective for Norepinephrine Transporter (NET) |
Comparison of Metabolic Fate Across Stereoisomers
The metabolism of sertraline is extensive and primarily occurs in the liver. The main metabolic pathway is N-demethylation to form N-desmethylsertraline, a reaction catalyzed by several cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2B6, CYP2C19, and CYP2D6. mdpi.com Following this, both sertraline and desmethylsertraline (B1148675) can undergo deamination to form a sertraline ketone intermediate, which is then subject to glucuronidation for excretion. mdpi.com Sertraline itself can also be directly conjugated with glucuronic acid to form sertraline N-carbamoyl glucuronide. mdpi.com
Stereochemistry plays a significant role in the pharmacokinetics and metabolism of many antidepressants. For sertraline, pharmacokinetic studies in Wistar rats have shown that the disposition is enantioselective. After administration of racemic cis-sertraline, plasma levels of the (+)-cis-(1S,4S) enantiomer were greater than those of the (-)-cis-(1R,4R) enantiomer. nih.gov
While detailed comparative metabolic studies for each of the four stereoisomers are not extensively documented in the search results, studies have detected the presence of trans isomers ((1S,4R) and (1R,4S)) in the plasma of Wistar rats following oral administration of racemic cis-sertraline, confirming that the isomers can be present in biological systems. nih.gov The metabolism of antidepressants is frequently stereoselective, with different enantiomers being metabolized at varying rates or through different pathways by CYP enzymes, which can lead to significant variations in drug exposure and therapeutic outcomes. mdpi.com
Table 2: Major Metabolic Pathways of Sertraline
| Metabolic Step | Description | Key Enzymes Involved |
| N-Demethylation | Removal of the N-methyl group to form the primary active metabolite, N-desmethylsertraline. | CYP3A4, CYP2B6, CYP2C19, CYP2D6 |
| Deamination & Oxidation | Deamination of sertraline or N-desmethylsertraline, followed by oxidation to form a ketone metabolite. | CYP3A4, CYP2C19, MAO-A, MAO-B |
| Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. | UGT enzymes |
Stereochemical Influence on Binding Kinetics and Thermodynamics
The therapeutic action of sertraline is derived from its high-affinity binding to the human serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft. nih.gov Structural studies reveal that sertraline binds within the central substrate-binding site of SERT, stabilizing the transporter in an outward-open conformation and thus preventing serotonin from binding and being transported. nih.govbiorxiv.org
The binding of sertraline to this central pocket is primarily stabilized through hydrophobic and π-stacking interactions between the drug's tetrahydronaphthalene ring system and the dichlorophenyl group with aromatic residues in the binding site, such as Tyr95, Tyr176, and Phe335. nih.govresearchgate.net The two chlorine atoms on sertraline's phenyl ring are key determinants for its specificity, inserting into a specific halogen-binding pocket within the transporter. nih.gov
Future Directions in Research on Trans N Methylphenyl Sertraline
Development of Novel Stereoselective Synthesis Methods
The efficient and precise synthesis of specific stereoisomers is paramount for detailed pharmacological study. The commercial production of sertraline (B1200038) has historically relied on the resolution of a racemic mixture. acs.org However, modern synthetic chemistry is moving towards more elegant and efficient asymmetric methods to produce enantiomerically pure compounds directly.
Future research will likely focus on the following areas:
Catalyst-Driven Asymmetric Synthesis: Recent advancements have shown the potential of metal-catalyzed reactions for creating specific stereoisomers. For instance, Ni-catalyzed cross-coupling reactions have been developed to produce chiral tetrahydronaphthalene precursors to sertraline. nih.gov One approach involves the enantio-selective reductive coupling of 1-chloro-1,2,3,4-tetrahydronaphthalene (B46882) with iodobenzene (B50100) to yield a chiral tetrahydronaphthalene with high enantiomeric excess. nih.gov Further development of novel ligands and catalyst systems (e.g., using titanium or rhodium) could improve yields and stereoselectivity for trans isomers.
Intramolecular Anionic Cyclization: A novel approach has been demonstrated utilizing an intramolecular, stereoselective anionic addition to an imine moiety. acs.org This method establishes the stereocenter at the C4 position through a conjugated addition, followed by a ring closure that yields a single diastereoisomer. acs.org Optimizing this cyclization for the synthesis of trans isomers by modifying reaction conditions or precursors is a promising avenue.
Biocatalysis and Enzymatic Resolutions: The use of enzymes, or biocatalysts, offers a green and highly selective alternative to traditional chemical methods. A novel ω-transaminase discovered in a marine sponge has demonstrated the ability for remote stereoselection, which could be applied to sertraline intermediates. researchgate.net Similarly, dynamic kinetic resolution (DKR) using enzymes like Candida antarctica lipase (B570770) B (CALB) has been used to produce sertraline analogs with high enantiomeric purity. nih.gov Future work could involve screening for or engineering enzymes that are highly selective for the synthesis or resolution of trans-N-methylphenyl sertraline.
Improved Industrial Processes: Research continues to refine the large-scale synthesis of sertraline. A novel industrial process utilizes an N-oxide intermediate, which allows for a stereoselective reduction to the desired cis-racemic amine. researchgate.net Adapting such processes to selectively produce the trans isomers could make them more accessible for research purposes.
Table 1: Selected Novel Synthetic Approaches for Sertraline and its Precursors
| Method | Key Reagents/Catalysts | Key Feature | Potential for Trans Isomer Synthesis | Reference |
| Ni-Catalyzed Reductive Coupling | Nickel Catalyst (e.g., with 4-heptyl-BiOX L6 ligand) | Produces chiral 1,1-diarylalkanes with high enantioselectivity. | High | nih.gov |
| Intramolecular Anionic Addition | t-BuLi, CuBr−SMe2 | Forms a single diastereoisomer via ring closure onto an imine. | High, with precursor modification. | acs.org |
| Dynamic Kinetic Resolution | Candida antarctica lipase B (CALB) | Enzymatic resolution of amine intermediates. | High | nih.gov |
| N-Oxide Intermediate Reduction | N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide | Stereoselective reduction to the amine. | Moderate, depends on reduction conditions. | researchgate.net |
Elucidation of Further Isomer-Specific Biochemical Pathways
The four stereoisomers of sertraline arise from its two chiral centers, and each isomer interacts differently with biological targets. mdpi.com While the (+)-cis-(1S, 4S) enantiomer is known for its potent and selective serotonin (B10506) uptake inhibition, the trans isomers have their own distinct pharmacological profiles. The (+)-trans-(1R, 4S)-enantiomer is a potent inhibitor of serotonin, dopamine (B1211576), and norepinephrine (B1679862), whereas the (-)-trans-(1S, 4R)-enantiomer is more selective for norepinephrine inhibition. mdpi.com
Future research is needed to fully map the biochemical pathways of the trans isomers, including:
Metabolic Profiling: The primary metabolism of sertraline involves N-demethylation to N-desmethylsertraline, a reaction catalyzed mainly by cytochrome P450 enzymes like CYP3A4, CYP2B6, and CYP2C19. mdpi.comnih.gov It is crucial to determine if the trans isomers are metabolized by the same enzymes and at similar rates. Isomer-specific differences in metabolism could significantly alter their pharmacokinetic profiles and potential for drug-drug interactions.
Transporter Interactions: Both sertraline and its active metabolite are substrates for the P-glycoprotein transporter (encoded by ABCB1), which affects their distribution. nih.gov Investigating the affinity of each trans isomer for P-glycoprotein and other relevant transporters will clarify their potential for central nervous system penetration and tissue distribution.
Downstream Signaling and Deamination: Beyond initial uptake inhibition, the downstream effects of receptor and transporter binding need to be explored for each isomer. Sertraline and its metabolites can also be deaminated to ketone derivatives by monoamine oxidases (MAO-A and MAO-B). nih.gov Determining the susceptibility of the trans isomers to this metabolic pathway is another key area for future study.
Advanced Computational Modeling for Mechanism Prediction
Computational modeling provides powerful tools to predict and understand the molecular interactions that underpin an isomer's specific activity. By simulating the binding of ligands to their protein targets, researchers can gain insights that guide further drug development.
Future directions in this area include:
Enhanced Docking Studies: In silico studies have been used to model the binding of SSRIs to the human serotonin transporter (hSERT). researchgate.net Advanced computational docking studies can be performed for this compound, predicting its binding affinity and orientation within the hSERT binding pocket. This can help explain on a molecular level why the (+)-trans-(1R, 4S) isomer potently inhibits multiple monoamine transporters. These models can identify key amino acid residues responsible for binding, such as hydrophobic and π-stacking interactions. researchgate.net
Molecular Dynamics Simulations: While docking provides a static picture, molecular dynamics (MD) simulations can model the dynamic behavior of the ligand-protein complex over time. Running MD simulations for each trans isomer bound to hSERT, the dopamine transporter (DAT), and the norepinephrine transporter (NET) can reveal differences in binding stability, conformational changes in the transporter, and the energetics of binding.
Pharmacophore Modeling and Virtual Screening: Based on the known activity of the trans isomers, a pharmacophore model can be constructed. This model represents the essential 3D arrangement of features required for activity. It can then be used in virtual screening of compound libraries to identify novel molecules with similar, potentially enhanced, or more selective activity profiles. researchgate.net
Table 2: Computational Approaches for Isomer-Specific Research
| Technique | Application for this compound | Predicted Outcome | Reference |
| Molecular Docking | Predict binding pose and affinity to hSERT, DAT, and NET. | Ranking of binding scores; identification of key interacting residues. | researchgate.net |
| Molecular Dynamics | Simulate the stability and dynamics of the isomer-transporter complex. | Information on binding free energy and conformational flexibility. | N/A |
| Pharmacophore Modeling | Develop a 3D model based on the active trans isomer's features. | A tool for virtual screening of new compounds with similar properties. | researchgate.net |
Applications of High-Throughput Screening in Isomer Characterization
High-throughput screening (HTS) allows for the rapid testing of a large number of samples or conditions, making it an invaluable tool for modern drug discovery and characterization.
For this compound, HTS can be applied in several ways:
Crystallization and Polymorph Screening: HTS has been successfully used to screen for different crystal forms (polymorphs) and salts of sertraline. researchgate.net This technique, which can conduct thousands of crystallization trials using diverse solvents and conditions, can be applied to the trans isomers to identify stable crystalline forms suitable for formulation and further study. The efficiency of HTS is estimated to be orders of magnitude greater than traditional methods. researchgate.net
Assay Development for Quantification: Developing HTS assays is crucial for efficient analysis. A high-throughput microwell spectrophotometric assay (MW-SPA) has been developed for quantifying SSRIs based on their reaction with a chromogenic agent. mdpi.com This approach, conducted in 96-well plates, enables the rapid analysis of many samples simultaneously. Adapting this or similar colorimetric or fluorometric assays for the specific and rapid quantification of trans isomers in various matrices would accelerate research.
Chiral Separation Screening: The analysis of stereoisomers often requires chiral chromatography. nih.gov HTS methods can be used to rapidly screen a wide array of chiral stationary phases and mobile phase conditions to find the optimal high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) method for separating the trans isomers from the cis isomers and from each other.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
